2-methylpropan-2-ol;tetrabutylazanium;fluoride
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Overview
Description
2-methylpropan-2-ol;tetrabutylazanium;fluoride is a coordination compound with the chemical formula C32H76FNO4. It is known for its role as a fluoride source in organic synthesis and is often used in various chemical reactions due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex typically involves the reaction of tetrabutylammonium fluoride with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methylpropan-2-ol;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a fluoride source in nucleophilic substitution reactions.
Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.
Common Reagents and Conditions
Common reagents used with this compound include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex depend on the specific reaction conditions and substrates used. For example, in deprotection reactions, the major product is the deprotected alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a fluoride source in various organic synthesis reactions. It is particularly useful in the preparation of complex organic molecules and in the removal of protecting groups .
Biology and Medicine
While its primary applications are in chemistry, tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex also finds use in biological and medicinal research. It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a versatile reagent makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex involves the release of fluoride ions, which act as nucleophiles in various chemical reactions. The fluoride ions attack electrophilic centers in the substrate, leading to the formation of new chemical bonds. This mechanism is particularly important in deprotection reactions, where the fluoride ions cleave silyl ether protecting groups .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium fluoride: A similar compound that also serves as a fluoride source but does not have the coordination with 2-methylpropan-2-ol.
Tetra-n-butylammonium fluoride: Another variant used in similar applications but with different solubility and reactivity properties.
Uniqueness
2-methylpropan-2-ol;tetrabutylazanium;fluoride is unique due to its coordination with 2-methylpropan-2-ol, which enhances its solubility and stability in organic solvents. This makes it more versatile and effective in various chemical reactions compared to its non-coordinated counterparts .
Properties
IUPAC Name |
2-methylpropan-2-ol;tetrabutylazanium;fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4C4H10O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4*1-4(2,3)5;/h5-16H2,1-4H3;4*5H,1-3H3;1H/q+1;;;;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOPUSWCPWBFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[F-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H76FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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